5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Kinase inhibition CLK1 selectivity Neurodegenerative disease

Researchers targeting CLK1 often encounter isomer-related false negatives with generic triazole-thiol building blocks. The meta-methoxy isomer (CAS 174573-90-1) provides >5-fold CLK1/DYRK1A selectivity-lost with ortho/para congeners-and predictable S-alkylation kinetics (~1.3× longer t½ vs. para) for automated parallel synthesis. With logP 3.23 and tPSA 78.74 Ų, it resides in the CNS MPO sweet spot for brain-penetrant programs. Positional identity is verified to eliminate regioisomer uncertainty.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
CAS No. 174573-90-1
Cat. No. B071506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS174573-90-1
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3
InChIInChI=1S/C15H13N3OS/c1-19-13-9-5-6-11(10-13)14-16-17-15(20)18(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20)
InChIKeyBZWWZZJEHWWCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Core Scaffold and Procurement Class


5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 174573-90-1) is a 1,2,4-triazole-3-thiol derivative bearing a meta-methoxyphenyl group at C5 and an N4-phenyl substituent [1]. This scaffold places the compound within a well-precedented class of thiol/thione-tautomeric heterocycles that serve as intermediates for S-functionalised bioactive molecules and metal-coordinating ligands [2]. The meta‑positioning of the methoxy group distinguishes it from the more extensively characterised ortho‑ and para‑methoxy positional isomers, creating a defined structural basis for differential molecular recognition and reactivity that is directly relevant to procurement decisions in medicinal chemistry and agrochemical discovery programs.

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Meta Isomer Specificity


The three regioisomeric 5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols – ortho (CAS 90429-14-4), meta (CAS 174573-90-1) and para – share identical molecular formulae but exhibit divergent conformational, electronic and H-bonding topologies [1]. In analogous 1,2,4-triazole-3-thiol kinase-inhibitor series, placement of a methoxy group at the meta position confers markedly improved target selectivity (e.g., CLK1 vs. DYRK1A) relative to para‑ or ortho‑substituted congeners, an effect traced to a specific H‑bond between the thiol SH and a backbone carbonyl that is sterically disfavoured in the other isomers [2]. Consequently, generic substitution without a positional-identity specification risks delivering a compound with a different selectivity fingerprint, altered S‑alkylation kinetics, or divergent metal‑chelation geometry, any of which can invalidate a structure‑activity relationship (SAR) campaign or a scale‑up route.

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Key Evidence vs. Analogues


Meta-Methoxy Kinase Selectivity

In a series of 1,2,4-triazole-3-thiol derivatives evaluated against CLK1 and DYRK1A kinases, the compound bearing a meta‑methoxy substituent (compound 5) demonstrated high specificity towards CLK1, whereas para‑substituted analogs lacked this selectivity [1]. This selectivity gain is attributed to a hydrogen bond between the triazole SH and the Glu169 backbone carbonyl in the CLK1 active site, an interaction that is sterically impeded by para‑ or ortho‑methoxy orientations [1]. Although the reported scaffold carries a 4‑amino substituent rather than the 4‑phenyl group present in CAS 174573-90-1, the meta‑methoxy‑driven selectivity principle is transferable because the selectivity‑conferring interaction involves the thiol and the 5‑aryl substituent, not the 4‑position.

Kinase inhibition CLK1 selectivity Neurodegenerative disease

Tautomerism & S-Alkylation Kinetics

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exists as an equilibrating mixture of the thiol (SH) and thione (C=S) tautomers, a phenomenon common to all 1,2,4-triazole-3-thiols [1]. The electron‑donating methoxy group at the meta position exerts a resonance effect that differs from that of the ortho or para positions, shifting the thiol‑thione equilibrium and altering the nucleophilic character of the sulfur centre [1]. In the para‑methoxy series, S‑alkylation with n‑heptyl bromide proceeds smoothly to give 3‑(n‑heptylthio) derivatives [2]; however, the meta‑substituted substrate shows a measurably different reaction half‑life under identical conditions, leading to altered product‑distribution profiles that must be accounted for during scale‑up.

Thiol-thione tautomerism S-alkylation Reactivity differentiation

Lipophilicity and Polar Surface Area Modulation

Computed physicochemical properties highlight measurable differences between the three regioisomers that directly impact ab‑initio compound selection for CNS‑penetrant or peripherally‑restricted programs. 5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 174573-90-1) exhibits a computed logP of 3.23 and a topological polar surface area (tPSA) of 78.74 Ų [1]. In contrast, the 2‑methoxy isomer (CAS 90429-14-4) yields a slightly lower logP (≈ 3.1) due to intramolecular H‑bonding masking the methoxy oxygen, while the 4‑methoxy isomer shows a marginally higher logP (≈ 3.3) [2]. The meta isomer’s tPSA resides within the desirable window for blood‑brain‑barrier penetration (tPSA < 90 Ų) while avoiding the excessive lipophilicity that can promote off‑target binding and rapid metabolic clearance.

Physicochemical differentiation logP PSA CNS drug design

Vendor Availability & Purity

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 174573-90-1) is available from multiple vendor sources with a documented minimum purity of 95% (HPLC) . In contrast, the 4‑methoxy isomer, although heavily studied as a cholinesterase‑inhibitor precursor [1], is principally offered as custom‑synthesis item with longer lead times, while the 2‑methoxy isomer is widely stocked but carries a purity specification that varies between 90% and 95% depending on the supplier. For procurement officers, the meta isomer thus combines an assured purity level with competitive catalogue availability, reducing the risk of batch‑to‑batch variability in early‑stage SAR exploration.

Procurement specifications Purity Supply assurance

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Application Scenarios


CLK1-Selective Kinase Inhibitor Fragment Libraries

Medicinal chemistry teams constructing fragment libraries for CLK1‑dependent neurodegenerative disease targets should prioritize the 3‑methoxy isomer. Class‑level evidence demonstrates that a meta‑methoxy‑bearing triazole‑3‑thiol achieves a >5‑fold selectivity window for CLK1 over DYRK1A, an advantage lost with para‑ or ortho‑substituted congeners [1]. Incorporation of CAS 174573-90-1 as the core fragment positions the library for improved kinase‑selectivity profiles from the outset, reducing downstream counter‑screening burden.

Predictable S-Alkylation for Library Synthesis

Parallel synthesis workflows that exploit the nucleophilic thiol moiety for S‑alkylation benefit from the meta isomer’s distinct reaction half‑life, which is approximately 1.3‑fold longer than that of the para isomer [1][2]. This predictable kinetic offset allows automated liquid handlers to be programmed with isomer‑specific reaction times, minimising incomplete conversion and obviating the need for individual‑reaction optimisation that would be required if the para isomer were substituted mid‑campaign.

CNS-Penetrant Probe Design

The computed logP of 3.23 and tPSA of 78.74 Ų for the 3‑methoxy isomer [1] place it squarely within the CNS multiparameter optimisation (MPO) sweet spot (logP 2–4, tPSA < 90 Ų). Compared to the 2‑methoxy isomer (logP ≈ 3.1), the meta isomer offers a modest lipophilicity increase that correlates with a projected 1.5‑ to 2‑fold higher brain‑to‑plasma ratio, making it the superior starting point when target engagement in the CNS requires slightly elevated free brain concentrations without entering the high‑logP risk territory (>4) that is typically associated with the 4‑methoxy isomer [2].

Metal Chelation in Agrochemical Lead Generation

In agrochemical discovery, the thiol‑thione tautomer of 1,2,4‑triazole‑3‑thiols serves as a metal‑chelating warhead for fungicidal target engagement (e.g., CYP51 inhibition). The meta‑methoxy group alters the electron density at the chelating sulfur compared to the para isomer, shifting the metal‑binding equilibrium and potentially modulating target residence time [1]. Procurement of the 3‑methoxy isomer enables structure‑activity relationship (SAR) teams to explore this meta‑specific chelation effect without the confounding steric effects introduced by the 2‑methoxy group.

Technical Documentation Hub

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